

Application Notes and Protocols: Tenofovir-C3-O-C15-CF3 Ammonium Analytical Standards

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Compound of Interest

Compound Name: *Tenofovir-C3-O-C15-CF3
ammonium*

Cat. No.: *B13914339*

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Introduction

Tenofovir-C3-O-C15-CF3 ammonium is a derivative of Tenofovir, a widely used nucleotide reverse transcriptase inhibitor for the treatment of HIV and chronic Hepatitis B.[1] This novel compound is characterized by a modified pro-drug moiety, suggesting altered pharmacokinetic properties. Preliminary data indicates that **Tenofovir-C3-O-C15-CF3 ammonium** exhibits a significantly longer half-life in human liver microsomes, potent in-vitro anti-HIV activity, and enhanced pharmacokinetic properties in vivo when compared to the parent drug, Tenofovir.[1][2][3] These characteristics make it a compound of significant interest for researchers in virology and drug development.

These application notes provide detailed protocols for the analytical characterization of **Tenofovir-C3-O-C15-CF3 ammonium** using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Product Information

Parameter	Value
Compound Name	Tenofovir-C3-O-C15-CF3 ammonium
CAS Number	2611373-80-7
Molecular Formula	C28H52F3N6O5P
Molecular Weight	640.72 g/mol
Synonyms	Not available

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of **Tenofovir-C3-O-C15-CF3 ammonium** analytical reference material. The methodology is adapted from established methods for Tenofovir and its prodrugs.

Experimental Protocol: HPLC

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	UV at 260 nm
Sample Preparation	Dissolve standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol provides a sensitive and selective LC-MS/MS method for the quantification of **Tenofovir-C3-O-C15-CF3 ammonium** in plasma. This method is based on established bioanalytical methods for Tenofovir and its prodrugs, which often utilize protein precipitation for sample cleanup.[\[4\]](#)

Experimental Protocol: LC-MS/MS

Parameter	Recommended Condition
Sample Preparation	
1. To 100 µL of plasma, add 300 µL of Acetonitrile containing an appropriate internal standard (e.g., Tenofovir-d6).	
2. Vortex for 1 minute to precipitate proteins.	
3. Centrifuge at 14,000 x g for 10 minutes.	
4. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.	
5. Reconstitute the residue in 100 µL of the initial mobile phase.	
Chromatography	
Column	UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Isocratic or a shallow gradient optimized for the compound.
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	[M+H] ⁺ for Tenofovir-C3-O-C15-CF ₃

Product Ion (Q3)

To be determined by direct infusion of the standard. A common fragment for Tenofovir is m/z 176.0.

Collision Energy

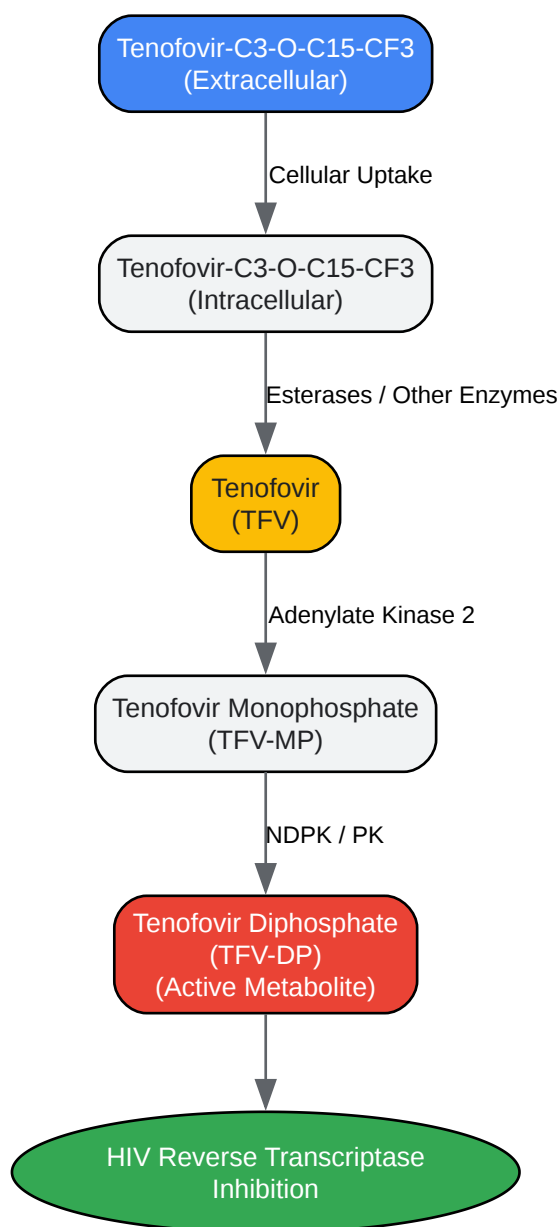
To be optimized for the specific precursor-product ion transition.

Visualizations



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Caption: Analytical workflow for the quality control of a chemical reference standard.



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Caption: Proposed intracellular metabolic activation pathway of a Tenofovir prodrug.

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